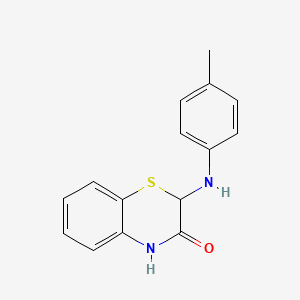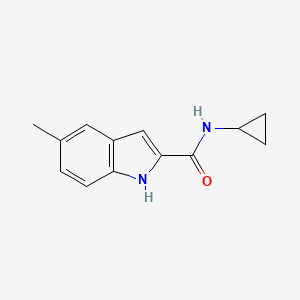![molecular formula C11H18N4O B7496077 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea](/img/structure/B7496077.png)
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various diseases.
Mécanisme D'action
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea inhibits the activity of BET proteins by binding to a specific pocket on the protein surface, thereby preventing the interaction of BET proteins with chromatin and inhibiting the transcription of genes regulated by BET proteins. This leads to the downregulation of various genes involved in the development and progression of diseases.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to exhibit potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. It has also been shown to exhibit anti-inflammatory activity in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been shown to have a good safety profile and has not exhibited any significant toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its potent activity against various diseases, its good safety profile, and its ability to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. However, the limitations of using 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea in lab experiments include its relatively high cost and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
For the research on 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea include the evaluation of its efficacy and safety in clinical trials, the identification of its potential therapeutic applications in various diseases, and the development of more potent and selective BET protein inhibitors. Additionally, further studies are needed to elucidate the molecular mechanism of action of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea and its effects on gene expression and cell signaling pathways.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea involves a series of chemical reactions that result in the formation of the final product. The synthesis method of 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been described in detail in a research article published by the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2-methylpyrazol-3-ylmethanol with cyclopentyl isocyanate to form the intermediate compound, which is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea.
Applications De Recherche Scientifique
1-Cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific protein called bromodomain and extra-terminal domain (BET) protein, which plays a critical role in the regulation of gene expression. BET proteins have been implicated in the development and progression of various diseases, including cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
1-cyclopentyl-3-[(2-methylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-15-10(6-7-13-15)8-12-11(16)14-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPPCDGKJDULIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-hydroxycyclopentyl]benzamide](/img/structure/B7496004.png)
![3-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7496006.png)
![[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7496013.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]quinoline-5-carboxamide](/img/structure/B7496014.png)
![1-[2-[(5-tert-butyl-2-phenylpyrazol-3-yl)amino]-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7496018.png)

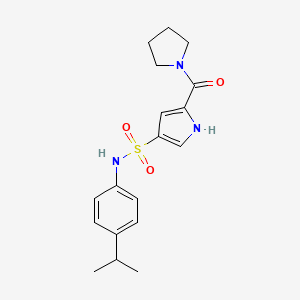
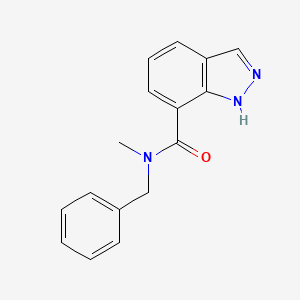
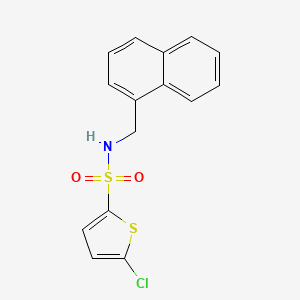
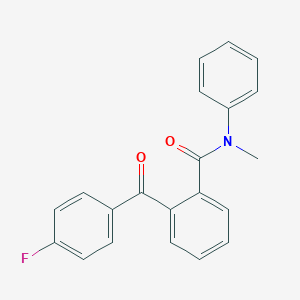
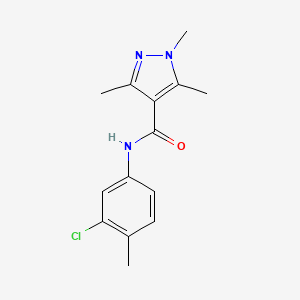
![N~1~-(4-bromophenyl)-N~2~-[(5-bromothien-2-yl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B7496062.png)
